1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; benzoic acid
Description
The compound 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol (hereafter referred to as Compound A) features a carbazole core linked via a propan-2-ol chain to a 2,6-dimethylmorpholine moiety. The inclusion of benzoic acid likely serves as a co-former to enhance solubility or stabilize the crystalline form. Carbazole derivatives are renowned for their diverse pharmacological activities, including dynamin inhibition, β-adrenergic antagonism, and antidiabetic effects .
The structural uniqueness of Compound A lies in the 2,6-dimethylmorpholine group, which modulates lipophilicity and steric interactions compared to other nitrogen-containing substituents (e.g., piperazine, benzylamino) in analogs. This article compares Compound A with structurally related carbazole-propan-2-ol derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
benzoic acid;1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C7H6O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23;8-7(9)6-4-2-1-3-5-6/h3-10,15-17,24H,11-14H2,1-2H3;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAQXSPOTOTYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Carbazole-propan-2-ol derivatives are often modified at the propanol side chain to optimize target binding. Key analogs include:
Key Observations :
- Amino substituents: Benzylamino (35, 43) and dimethylamino (8a/b) groups enhance dynamin inhibition, while morpholine in Compound A may favor different pharmacokinetic properties (e.g., solubility, metabolic stability).
- Halogenation : Brominated carbazole cores (8a/b) improve endocytosis inhibition, suggesting halogenation enhances target engagement .
- β-Blocker activity: Carvedilol analogs with carbazole-propanol structures demonstrate β-adrenergic antagonism, highlighting structural versatility .
Physicochemical Properties
The substituents significantly influence physicochemical parameters:
Analysis :
- Morpholine vs.
- Lipophilicity: Morpholine’s lower LogP (~3.5) compared to benzylamino (~4.0) may enhance aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
